2-Amino-4,5-hexadienoic acid
Description
Structure
3D Structure
Properties
InChI |
InChI=1S/C6H9NO2/c1-2-3-4-5(7)6(8)9/h3,5H,1,4,7H2,(H,8,9) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYLVPILJAHRJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00940215 | |
| Record name | 2-Aminohexa-4,5-dienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00940215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18751-91-2 | |
| Record name | 2-Amino-4,5-hexadienoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018751912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminohexa-4,5-dienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00940215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-AMINO-4,5-HEXADIENOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I6FTX863J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Synthesis and Stereoselective Methodologies of 2 Amino 4,5 Hexadienoic Acid and Analogs
General Synthetic Strategies for Allenic Amino Acids
The construction of the allenic amino acid framework can be approached through several general methodologies. One common strategy involves the modification of precursors already containing the allene (B1206475) moiety. For instance, allenic aldehydes can be converted into the corresponding amino acids through a modified Strecker synthesis. This method provides good yields of cyanohydrins and amino-nitriles from 2,2-dimethylalka-3,4-dienals, which can then be hydrolyzed to the target amino acids rsc.org. However, for allenic aldehydes lacking a blocking group at the 2-position, the yields of the final amino acids are significantly lower rsc.org.
Another established route utilizes allenic bromides as starting materials. The reaction of 1-bromoalka-1,2-, -2,3-, and -3,4-dienes with diethyl formylaminomalonate is a versatile method for preparing a variety of allenic amino acids rsc.org. This approach has proven effective for synthesizing several such compounds. Notably, the reaction of iodoallene under these conditions leads to the formation of prop-2-ynylglycine, while 5-bromopent-3-en-1-yne yields 2-aminohept-4-en-6-ynoic acid in excellent yield rsc.org.
A powerful method for the stereocontrolled synthesis of allenic amino acids is the chelate-controlled ester enolate Claisen rearrangement. This nih.govnih.gov-sigmatropic rearrangement of glycolate (B3277807) esters derived from propargyl alcohols can generate the desired allenic amino acid precursors with a high degree of stereoselectivity researchgate.net.
Asymmetric Synthesis Approaches
The synthesis of enantiomerically pure allenic amino acids is of significant interest due to their potential biological activities. Asymmetric synthesis is crucial for obtaining single enantiomers, and several approaches have been successfully employed.
Enzymatic methods offer a powerful tool for the asymmetric synthesis of chiral amino acids. These techniques often involve the use of enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer. While specific examples for 2-amino-4,5-hexadienoic acid are not prevalent in the reviewed literature, the general applicability of enzymatic resolutions is well-established for a wide range of "unnatural" amino acids nih.govmdpi.com.
Enzymes such as proteases have been investigated for their ability to catalyze the synthesis of oligopeptides containing unnatural amino acids, demonstrating their potential in recognizing and processing non-standard amino acid structures nih.gov. For instance, chymotrypsin (B1334515) can utilize allylglycine ethyl ester as an acyl acceptor in peptide synthesis nih.gov. Furthermore, alanine (B10760859) dehydrogenase and diaminopimelate dehydrogenase have been successfully used for the in vitro production of fluorinated alanine enantiomers from a prochiral substrate, highlighting the potential of enzymatic reductive amination for creating chiral amino acids nih.gov. The engineering of amino acid dehydrogenases has expanded the substrate scope of these enzymes to include simple ketones, providing a pathway to chiral primary amines nih.gov.
The enantioselective deamination of a racemic mixture of amino acids, catalyzed by enzymes like phenylalanine ammonia (B1221849) lyase (PAL), is another strategy to obtain optically pure D-amino acids mdpi.com. L-amino acid oxidases and deaminases can also be used to selectively oxidize the L-enantiomer, leaving the D-amino acid untouched mdpi.com. These enzymatic strategies, while not yet explicitly detailed for this compound, represent a promising avenue for its enantioselective synthesis.
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction wikipedia.org. After the desired stereocenter is set, the auxiliary can be removed and often recovered wikipedia.org. This strategy is widely used in the asymmetric synthesis of amino acids.
A variety of chiral auxiliaries are available, with oxazolidinones, popularized by David Evans, being a prominent class. These can be prepared from amino acids or amino alcohols and are effective in directing stereoselective reactions such as alkylations and aldol (B89426) reactions wikipedia.org. The general approach involves acylating the oxazolidinone, performing the stereoselective transformation, and then cleaving the auxiliary to yield the enantiomerically enriched product wikipedia.org.
For the synthesis of optically active amino acids, (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide has been used as a chiral auxiliary. In the presence of a nickel complex, this auxiliary can facilitate the isomerization of racemic α-amino acids to yield (S)-amino acids with high optical purity after acidic hydrolysis tcichemicals.com. The nickel complex of this auxiliary with glycine (B1666218) can also be alkylated to introduce various side chains tcichemicals.com.
While the direct application of these specific auxiliaries to the synthesis of this compound is not explicitly documented in the provided sources, the principles of chiral auxiliary-mediated synthesis are broadly applicable and represent a viable strategy for controlling the stereochemistry of this allenic amino acid.
Specific Synthetic Routes for Hexadienoic Amino Acid Scaffolds
The synthesis of specific hexadienoic amino acid scaffolds often requires tailored synthetic routes. For example, the synthesis of (E)-4-amino-2,5-hexadienoic acid has been reported as an irreversible inhibitor of 4-aminobutyrate-2-oxoglutarate aminotransferase acs.org. While the detailed synthetic steps are not provided in the abstract, this highlights that specific isomers of amino-hexadienoic acids have been targeted and successfully synthesized.
The general strategies mentioned in section 4.1, such as those starting from allenic aldehydes or bromides, can be adapted to target the this compound scaffold by choosing the appropriate starting materials with the correct carbon chain length and functionality.
Palladium-Mediated Reactions in Allenic Amino Acid Synthesis
Palladium catalysis has emerged as a powerful tool in organic synthesis, and its application to the synthesis of amino acids, including unsaturated variants, is an active area of research. Palladium-catalyzed reactions offer mild conditions and high functional group tolerance, making them suitable for complex molecule synthesis.
One relevant application is the palladium-catalyzed allylic alkylation of chelated glycine ester enolates. This method allows for the stereoselective synthesis of γ,δ-unsaturated amino acids researchgate.net. While this directly produces olefinic rather than allenic amino acids, the principles of using palladium to form carbon-carbon bonds adjacent to an amino acid core are relevant. The stereochemistry of the newly formed centers can be controlled through the use of chiral ligands or by chirality transfer from an optically active allylic substrate researchgate.net.
More directly related to allene synthesis, palladium catalysis can be employed in cross-coupling reactions. For instance, a palladium-catalyzed cross-coupling of 2,2-diarylvinyl bromides with diazo compounds has been developed for the synthesis of tetrasubstituted allenes nih.gov. This reaction is believed to proceed through a β-vinylic hydrogen elimination from an allyl palladium intermediate nih.gov.
Furthermore, palladium-catalyzed oxidative cross-coupling of two different allenes has been shown to be a viable method for creating new C(sp2)–C(sp2) bonds, leading to the formation of functionalized nih.govdendralenes nih.gov. This demonstrates the ability of palladium catalysts to activate and couple allene moieties selectively.
While the direct palladium-catalyzed synthesis of this compound is not explicitly detailed in the provided search results, the versatility of palladium catalysis in the synthesis of both unsaturated amino acids and complex allenes suggests its high potential for application in this area. Future work could explore the adaptation of existing palladium-catalyzed methodologies for the targeted synthesis of this and related allenic amino acids.
Advanced Spectroscopic and Chromatographic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise chemical structure of 2-amino-4,5-hexadienoic acid. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments are utilized to assign the chemical shifts and coupling constants of each atom, confirming the connectivity and bonding arrangement.
The ¹H NMR spectrum provides information about the protons in the molecule. Key signals include those for the allenic protons at the C5 and C6 positions, the protons on the C3 and C4 carbons, and the α-proton at the C2 position. The coupling patterns between these protons are crucial for confirming the carbon skeleton.
¹³C NMR spectroscopy is employed to identify all six carbon atoms in the structure. The spectrum is characterized by distinct signals for the carboxyl carbon (C1), the α-carbon (C2), the aliphatic carbons (C3 and C4), and the unique sp and sp² hybridized carbons of the allene (B1206475) group (C5 and C6). The chemical shifts of these carbons are indicative of their electronic environment.
Table 1: Representative ¹³C NMR Chemical Shift Ranges for Amino Acids
This table illustrates typical chemical shift ranges for carbons in amino acids, which serve as a reference for interpreting the spectrum of this compound.
| Carbon Atom | Typical Chemical Shift (ppm) |
| Carbonyl (C=O) | 169 - 173 |
| α-Carbon (α-CH) | 50 - 65 |
| Aliphatic Side Chain (-CH₂-) | 20 - 40 |
| Alkenyl/Allenic (C=C=C) | 75 - 215 |
Note: Specific values for this compound require experimental determination.
Mass Spectrometry Techniques in Structural Analysis
Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of this compound and for studying its fragmentation patterns. High-resolution mass spectrometry provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula, C₆H₉NO₂.
When coupled with chromatographic separation, MS techniques offer powerful tools for detecting the compound in complex mixtures and for detailed structural analysis. Common fragmentation pathways for amino acids in MS include the loss of water (H₂O), ammonia (B1221849) (NH₃), and the carboxyl group (as CO₂), which helps in confirming the structure.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS provides a highly sensitive and rapid method for the analysis of this compound. UPLC utilizes columns with smaller particle sizes to achieve higher resolution and faster separation times compared to conventional HPLC. In tandem MS (MS/MS), the molecular ion of the compound is selected and fragmented to produce a characteristic pattern of daughter ions. This process, known as Multiple Reaction Monitoring (MRM), allows for highly selective and quantitative detection of the target analyte even in complex biological matrices. The fragmentation patterns observed can help confirm the identity of the allenic side chain.
High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS)
HPLC-ESI-MS/MS is a widely used and robust technique for the analysis of non-volatile and polar compounds like amino acids. lookchem.com The separation is typically achieved on a reversed-phase column, often after a derivatization step to improve retention and sensitivity. lookchem.comnih.gov Electrospray ionization (ESI) is a soft ionization technique that generates intact protonated molecules [M+H]⁺, which are then subjected to tandem mass spectrometry. The resulting fragmentation data provides structural confirmation and allows for sensitive quantification. lookchem.com
Intact Protein Mass Spectrometry in Mechanistic Studies
This compound is known to be a mechanism-based enzyme inhibitor. Intact protein mass spectrometry is a critical tool for investigating the mechanism of such inhibition. This technique analyzes the entire protein-inhibitor complex without prior digestion. By comparing the mass of the native enzyme to the mass of the enzyme after incubation with the inhibitor, a mass increase corresponding to the molecular weight of the inhibitor can be observed. This provides direct evidence of covalent bond formation between the inhibitor and the protein, helping to elucidate the molecular mechanism of inactivation. nih.govsemanticscholar.org
Optical Rotation and Circular Dichroism for Stereochemical Determination
The α-carbon of this compound is a chiral center, meaning the molecule can exist as two non-superimposable mirror images (enantiomers), designated as (S) or (R). Additionally, the allene group itself is a source of axial chirality. Chiroptical techniques are essential for determining the absolute configuration of these stereocenters.
Optical Rotation measures the rotation of plane-polarized light by a chiral molecule in solution. nih.gov The specific rotation, [α], is a characteristic physical property for a given enantiomer under specific conditions (temperature, wavelength, solvent, and concentration). nih.gov An enantiomerically pure sample will rotate light in one direction (dextrorotatory, (+)) while its mirror image will rotate it equally in the opposite direction (levorotatory, (-)). ucsb.edu There is no simple correlation between the (R/S) designation and the direction of optical rotation (+/-). nih.gov
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. chemguide.co.uk The resulting CD spectrum provides information about the three-dimensional structure. For a molecule like this compound, Vibrational Circular Dichroism (VCD) is particularly powerful. The antisymmetric C=C=C stretching of the allene group gives a characteristic absorption in the infrared region (~1950 cm⁻¹) and its corresponding VCD signal can be used to determine the axial chirality of the allene. nih.gov
Derivatization Strategies for Enhanced Analytical Detection
Due to the polar nature and often poor retention of amino acids on standard reversed-phase HPLC columns, pre- or post-column derivatization is a common strategy to improve analytical detection. cam.ac.uk Derivatization converts the amino acid into a derivative with enhanced properties for separation and detection.
The primary amino group of this compound is the main target for derivatization. Common goals of derivatization include:
Increasing Hydrophobicity: Attaching a nonpolar group to the amino acid increases its retention on reversed-phase columns.
Adding a Chromophore or Fluorophore: Introducing a group that strongly absorbs UV-Vis light or fluoresces allows for highly sensitive detection.
Table 2: Common Derivatization Reagents for Amino Acid Analysis
This table summarizes common reagents used to derivatize amino acids for enhanced chromatographic analysis and detection.
| Reagent | Abbreviation | Functional Group Targeted | Detection Method |
| Phenylisothiocyanate | PITC | Primary and Secondary Amines | UV |
| Dansyl chloride | Primary and Secondary Amines | Fluorescence, UV | |
| o-Phthalaldehyde | OPA | Primary Amines | Fluorescence |
| 9-fluorenylmethyl chloroformate | FMOC-Cl | Primary and Secondary Amines | Fluorescence, UV |
| Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide | FDAA (Marfey's Reagent) | Primary and Secondary Amines | UV |
These derivatization strategies significantly improve the sensitivity, selectivity, and chromatographic performance for the analysis of this compound in various samples. nih.govnih.gov
9-Fluorenylmethyloxycarbonyl Chloride (Fmoc-Cl) Derivatization
Derivatization with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) is a widely employed technique in the analytical characterization of amino acids. This pre-column derivatization enhances the detectability of amino acids for chromatographic methods such as high-performance liquid chromatography (HPLC) by introducing a highly fluorescent and UV-absorbent Fmoc moiety. creative-proteomics.comjasco-global.comshimadzu.com While specific research on the Fmoc-Cl derivatization of this compound is not extensively documented, the well-established reactivity of Fmoc-Cl with primary amines allows for a detailed projection of the reaction and the analytical characteristics of the resulting derivative. nih.govresearchgate.net
The derivatization reaction proceeds via nucleophilic attack of the primary amino group of this compound on the electrophilic carbonyl carbon of Fmoc-Cl. This reaction is typically carried out under alkaline conditions, often using a borate (B1201080) buffer, to ensure the amino group is deprotonated and thus sufficiently nucleophilic. oup.comnih.gov The reaction is rapid, and the resulting Fmoc-amino acid derivative is stable, facilitating subsequent analysis. creative-proteomics.comnih.gov
General Reaction Conditions for Fmoc-Cl Derivatization
The derivatization of amino acids with Fmoc-Cl is a robust reaction, with optimized conditions reported extensively in the literature for a wide range of amino acids. nih.govnih.govconicet.gov.ar These general conditions are applicable to this compound.
| Parameter | Condition | Rationale |
| Solvent | Acetonitrile/Water | Provides solubility for both the amino acid and the hydrophobic Fmoc-Cl. |
| pH | 8.5 - 11.4 | Ensures the amino group is in its nucleophilic, unprotonated state. oup.comnih.gov |
| Buffer | Borate Buffer (e.g., 0.2-0.4 M) | Maintains the alkaline pH required for the reaction. oup.comconicet.gov.ar |
| Reagent Molar Ratio | Excess Fmoc-Cl | Drives the reaction to completion. |
| Reaction Time | 5 - 40 minutes | The reaction is generally rapid at room temperature. nih.govresearchgate.netoup.comnih.gov |
| Temperature | Room Temperature | Sufficient for the reaction to proceed efficiently. |
Spectroscopic Characterization of Fmoc-2-Amino-4,5-hexadienoic acid
The resulting derivative, N-Fmoc-2-amino-4,5-hexadienoic acid, can be characterized using various spectroscopic techniques.
Mass Spectrometry (MS): Mass spectrometry is a crucial tool for confirming the identity of the derivatized product. The molecular weight of this compound is 127.14 g/mol . nih.govwikidata.orglookchem.com The addition of the Fmoc group (C15H11O2), which has a molecular weight of 223.25 g/mol , results in a derivative with a significantly higher mass.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted [M-H]⁻ (m/z) |
| This compound | C6H9NO2 | 127.14 nih.govwikidata.orglookchem.com | 126.06 |
| N-Fmoc-2-amino-4,5-hexadienoic acid | C21H19NO4 | 349.38 | 348.13 |
This table presents the predicted monoisotopic masses for mass spectrometry analysis.
In negative ion electrospray ionization mass spectrometry (ESI-MS), the deprotonated molecule [M-H]⁻ would be observed. Tandem mass spectrometry (MS/MS) would likely show characteristic fragmentation patterns, including the loss of CO2 and fragments corresponding to the Fmoc moiety, which aids in structural confirmation. nih.govresearchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed structural information for the N-Fmoc-2-amino-4,5-hexadienoic acid derivative.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show characteristic signals for both the this compound backbone and the fluorenyl group of the Fmoc moiety.
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Fmoc Group | ||
| Aromatic protons | 7.2 - 7.8 | Multiplets |
| CH and CH₂ | 4.2 - 4.5 | Multiplets |
| Amino Acid Backbone | ||
| α-CH | ~4.0 - 4.5 | Multiplet |
| β-CH₂ | ~2.0 - 2.5 | Multiplet |
| γ-CH | ~5.0 - 5.5 | Multiplet |
| Allene CH₂ | ~4.6 - 5.0 | Multiplet |
This table presents predicted ¹H NMR chemical shifts based on general values for Fmoc-amino acids.
¹³C NMR Spectroscopy: The carbon NMR spectrum would also display characteristic signals for the derivative.
| Carbons | Expected Chemical Shift (ppm) |
| Fmoc Group | |
| Aromatic carbons | 120 - 145 |
| Carbonyl (urethane) | ~156 |
| CH and CH₂ | ~47, ~67 |
| Amino Acid Backbone | |
| Carbonyl (acid) | ~170-175 |
| α-CH | ~50-60 |
| β-CH₂ | ~30-40 |
| γ-CH | ~80-90 |
| Allene C | ~200-210 |
| Allene CH₂ | ~75-85 |
This table presents predicted ¹³C NMR chemical shifts based on general values for Fmoc-amino acids and related structures. bachem.comsteelyardanalytics.com
Chromatographic Analysis
The N-Fmoc derivative of this compound is well-suited for analysis by reversed-phase high-performance liquid chromatography (RP-HPLC). The nonpolar Fmoc group provides strong retention on C18 columns.
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Aqueous buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | A gradient of increasing organic phase (Mobile Phase B) |
| Detection | UV at ~265 nm or Fluorescence (Excitation: ~265 nm, Emission: ~310-340 nm) creative-proteomics.comshimadzu.com |
| Flow Rate | Typically 1.0 mL/min |
The use of fluorescence detection generally offers higher sensitivity and selectivity compared to UV detection. shimadzu.com The retention time of N-Fmoc-2-amino-4,5-hexadienoic acid would depend on the specific chromatographic conditions but is expected to be in the range of other moderately polar amino acid derivatives.
Biochemical Mechanisms and Enzymatic Interactions
Interaction with Pyridoxal (B1214274) 5'-Phosphate (PLP)-Dependent Enzymes
2-Amino-4,5-hexadienoic acid is a notable inhibitor of pyridoxal 5'-phosphate (PLP)-dependent enzymes. nih.govresearchgate.net These enzymes are crucial for a vast array of metabolic reactions involving amino acids, such as transamination, decarboxylation, and racemization. nih.govresearchgate.net The inhibitory capability of this compound is attributed to its structural resemblance to natural amino acid substrates, which facilitates its entry into the active site of these enzymes.
Once inside the active site, the amino group of this compound forms a Schiff base linkage with the PLP cofactor. drugbank.comfrontiersin.org This initial binding event is a precursor to a cascade of enzymatic and chemical reactions that culminate in the irreversible inactivation of the enzyme. nih.gov The allenic moiety within the structure of this compound is central to its inhibitory function. This highly reactive group participates in a subsequent reaction that covalently modifies the enzyme, leading to its inactivation. nih.gov This mode of inhibition is classified as "suicide inhibition" or "mechanism-based inactivation," as the enzyme's own catalytic machinery converts the inhibitor into a reactive species that ultimately inactivates the enzyme. nih.gov
Aminotransferase Inhibition Studies of Related Analogues
Investigations into the inhibitory properties of analogues of this compound have shed light on the structure-activity relationships of this class of inhibitors. patsnap.com Studies focusing on various aminotransferases, including alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), have demonstrated that structural modifications to these allenic and vinylic amino acids can profoundly influence their inhibitory potency and selectivity. nih.govnih.govbiointerfaceresearch.com
For example, vinylglycine, a related α-vinylic amino acid, is known to inhibit a broad spectrum of transaminases, including aspartate aminotransferase and alanine aminotransferase. nih.gov The inhibitory profile of these analogues is often dependent on the specific stereochemistry and the nature of the unsaturated side chain. Research has shown that even minor alterations to the inhibitor's structure can significantly impact its interaction with the target enzyme. nih.gov For instance, L-2-amino-4-methoxy-trans-but-3-enoic acid has been shown to be a potent inactivator of aspartate aminotransferase while having a much weaker effect on alanine aminotransferase. nih.gov Conversely, other analogues like L-cycloserine exhibit the opposite selectivity, strongly inhibiting alanine aminotransferase. nih.gov These studies underscore the critical role that inhibitor structure plays in determining enzyme specificity.
| Analogue | Target Enzyme | Observed Effect | Reference |
|---|---|---|---|
| Vinylglycine | Aspartate aminotransferase | Irreversible inhibition | nih.gov |
| L-2-Amino-4-methoxy-trans-but-3-enoic acid | Aspartate aminotransferase | 90-95% inactivation | nih.gov |
| L-Cycloserine | Alanine aminotransferase | 90% decrease in activity | nih.gov |
| DL-propargylglycine | Alanine aminotransferase | >90% inhibition | nih.gov |
Mechanistic Insights into Enzyme Inactivation Pathways
The inactivation of PLP-dependent enzymes by this compound and its analogues is a complex process involving a series of chemical transformations within the enzyme's active site. northwestern.edu A thorough understanding of these pathways is fundamental for the rational design of novel and more effective inhibitors. researchgate.net
A pivotal step in the inactivation sequence is the enzyme-facilitated isomerization of the initial inhibitor-PLP Schiff base into a more reactive species. masterorganicchemistry.comyoutube.com In the case of allenic amino acids, this frequently involves the generation of a conjugated enamine intermediate. northwestern.edu This intermediate is highly electrophilic and is readily attacked by a nucleophilic residue within the active site of the enzyme. masterorganicchemistry.com The formation of this covalent adduct between the inhibitor and the enzyme is typically an irreversible event that results in the loss of catalytic function. documentsdelivered.com Spectroscopic and kinetic analyses have been instrumental in identifying and characterizing these enamine intermediates, lending strong support to this proposed mechanistic pathway. northwestern.edu
Structural Basis of Ligand-Enzyme Binding and Specificity
The specificity of this compound and its analogues for particular PLP-dependent enzymes is governed by the precise molecular interactions between the inhibitor and the enzyme's active site. core.ac.uk X-ray crystallography has been an invaluable tool in elucidating the three-dimensional structures of enzyme-inhibitor complexes, providing detailed insights into the structural basis of binding and specificity. nih.govmassey.ac.nzrsc.orgbiorxiv.org
These structural studies have revealed that inhibitors bind within the active site in a specific orientation, which is stabilized by a network of hydrogen bonds and van der Waals forces with neighboring amino acid residues. The conformation of the bound inhibitor is critical for positioning its reactive functional group in close proximity to the catalytic residues that are involved in the inactivation mechanism. The observed selectivity of different inhibitors can be attributed to variations in the size, shape, and chemical characteristics of the active sites among different PLP-dependent enzymes. For example, the presence of a bulky residue in the active site of one enzyme might sterically hinder the binding of a particular inhibitor, whereas the active site of another enzyme may be able to accommodate it. This detailed structural information is crucial for the development of new inhibitors with enhanced selectivity and potential therapeutic applications.
Theoretical and Computational Chemistry Approaches
Molecular Orbital Calculations and Quantum Theory Applications
Molecular orbital (MO) theory provides a powerful framework for understanding the electronic structure and reactivity of molecules like 2-Amino-4,5-hexadienoic acid. Quantum chemical calculations would be employed to determine the energies and shapes of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.netindexcopernicus.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical reactivity and stability. materialsciencejournal.org
For this compound, MO calculations would be particularly insightful in characterizing the electronic nature of the allene (B1206475) moiety and its influence on the amino acid backbone. The distribution of the HOMO and LUMO across the molecule would reveal the most probable sites for electrophilic and nucleophilic attack, respectively. It is anticipated that the π-systems of the allene group would contribute significantly to the frontier molecular orbitals.
Geometry Optimization Studies
Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.netmdpi.com For this compound, this process would involve employing quantum mechanical methods, such as Density Functional Theory (DFT) or ab initio methods, to iteratively adjust the bond lengths, bond angles, and dihedral angles until the forces on each atom are minimized. pjbmb.org.pk
Such studies would provide precise data on the molecule's structural parameters. Of particular interest would be the geometry of the C=C=C allenic unit and the bond lengths and angles connecting it to the chiral center at the alpha-carbon. Conformational analysis, a key aspect of geometry optimization, would also be crucial to identify the various low-energy conformers of the molecule that may exist in different environments. amanote.com This information is vital for understanding its biological activity and interactions with other molecules.
pKa and Electrostatic Potential Calculations
The acid dissociation constant (pKa) is a critical parameter that describes the ionization state of a molecule at a given pH. nih.gov For this compound, computational methods can be used to predict the pKa values of the carboxylic acid and amino groups. kyushu-u.ac.jp These calculations typically involve determining the Gibbs free energy change of the deprotonation reactions in a solvent model. mdpi.com
A common approach involves the use of continuum solvation models to simulate the aqueous environment. Furthermore, the calculation of the molecular electrostatic potential (MEP) surface is a valuable tool. researchgate.netresearchgate.net The MEP map visually represents the charge distribution of a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). mdpi.com For this compound, the MEP would show the negative potential around the carboxylate oxygen atoms and the positive potential near the amino group's hydrogen atoms, providing qualitative insights into its acidity and basicity. researchgate.net
Free Energy Calculations in Reaction Mechanisms
Computational chemistry plays a pivotal role in elucidating the mechanisms of chemical reactions by calculating the free energy changes along a reaction pathway. nih.gov For this compound, which is known to be an enzyme inhibitor, free energy calculations could be instrumental in understanding its mechanism of action. nih.gov
By modeling the interaction of this compound with its target enzyme, researchers can calculate the binding free energy, which quantifies the affinity of the inhibitor for the enzyme. nih.gov Furthermore, if the inhibition is covalent, computational methods can be used to map out the reaction pathway of the bond-forming process, identifying transition states and calculating activation energies. These calculations provide a detailed, atomistic view of the inhibition mechanism, which is invaluable for the design of more potent and specific inhibitors.
Application of Density Functional Theory (DFT) Methods
Density Functional Theory (DFT) is a widely used quantum mechanical method in computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net DFT methods would be highly applicable to the study of this compound, enabling the calculation of a wide range of molecular properties. nih.gov
Specific applications of DFT for this molecule would include the optimization of its geometry, calculation of its vibrational frequencies (to compare with experimental infrared spectra), and determination of its electronic properties, such as the HOMO-LUMO energies and the MEP. researchgate.net DFT calculations could also be used to investigate the reaction mechanisms involving this compound, such as its role in enzyme inhibition, by modeling the potential energy surface of the reaction. The choice of the appropriate functional and basis set would be a critical aspect of ensuring the accuracy of the DFT calculations. neliti.com
Q & A
Q. What are the primary synthetic routes for 2-amino-4,5-hexadienoic acid in laboratory settings?
- Methodological Answer : The compound can be synthesized via (1) N-acyliminium ion intermediates using homo-propargylglycine as a precursor, followed by HCl addition to generate the allene structure , or (2) acetamidomalonate alkylation , which allows racemic synthesis . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize isomerization byproducts.
Q. How can researchers characterize the purity and structural identity of this compound?
- Methodological Answer :
- Physical Properties : Determine melting point (174°C for the (S)-form) and optical rotation ([α]D²⁰ = +13.6° in water) to confirm stereochemistry .
- Spectroscopy : Use ¹H/¹³C NMR to identify characteristic signals (e.g., conjugated diene protons at δ 5.2–6.0 ppm) and IR for carboxylate (1700–1750 cm⁻¹) and amine (3300–3500 cm⁻¹) groups .
- Chromatography : HPLC with polar stationary phases (C18) and aqueous methanol mobile phases can assess purity .
Q. What analytical methods are used to detect this compound in biological samples?
- Methodological Answer :
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Quantify the compound in serum or tissue homogenates using reverse-phase columns and electrospray ionization (ESI) in negative ion mode .
- Biomarker Correlation : Monitor serum creatinine and urea nitrogen levels in clinical cases to infer nephrotoxicity .
Advanced Research Questions
Q. What experimental models elucidate the hepatotoxic and nephrotoxic mechanisms of this compound?
- Methodological Answer :
- In Vivo Models : Administer aqueous extracts of Amanita abrupta (containing the compound) to mice to induce liver necrosis . For nephrotoxicity, use guinea pigs (LD₅₀ = 100 mg/kg) to study acute tubular necrosis .
- In Vitro Assays : Test mitochondrial dysfunction in isolated hepatocytes or renal proximal tubule cells using ATP depletion assays and reactive oxygen species (ROS) detection .
Q. How can contradictory findings on the compound’s primary target organs (liver vs. kidney) be resolved?
- Methodological Answer :
- Dose-Response Studies : Compare organ-specific toxicity thresholds in multi-organ models (e.g., liver-kidney co-cultures) .
- Species-Specific Metabolism : Analyze cytochrome P450 activity in liver microsomes across species to identify metabolic activation pathways .
- Histopathological Correlation : Perform post-mortem tissue analysis in animal models to map injury progression (e.g., liver centrilobular necrosis vs. renal cortical necrosis) .
Q. What strategies optimize the isolation of this compound from Amanita mushrooms?
- Methodological Answer :
- Extraction : Use polar solvents (water or methanol) under mild acidic conditions (pH 4–5) to preserve the labile diene structure .
- Purification : Employ ion-exchange chromatography (Dowex 50WX8 resin) to separate amino acids, followed by preparative TLC (silica gel, n-butanol:acetic acid:water = 4:1:1) .
Key Research Gaps and Recommendations
- Mechanistic Studies : Investigate the compound’s interaction with mitochondrial complexes I/III using knockout cell lines .
- Stereochemical Impact : Compare toxicological profiles of (S)- and (R)-enantiomers via chiral synthesis .
- Analytical Validation : Develop standardized LC-MS protocols for cross-laboratory reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
